molecular formula C10H11Cl3N4O2 B1192500 Chloroguanabenz acetate

Chloroguanabenz acetate

Cat. No.: B1192500
M. Wt: 325.6 g/mol
InChI Key: GKLCICRSHLCLBI-LAJPFITQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroguanabenz acetate is synthesized through a series of chemical reactions involving the condensation of 2,3,6-trichlorobenzaldehyde with hydrazine derivatives. The reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The product is then purified and formulated for research purposes.

Chemical Reactions Analysis

Types of Reactions: Chloroguanabenz acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield chlorinated benzaldehyde derivatives, while reduction may produce chlorinated benzyl alcohols.

Scientific Research Applications

Chloroguanabenz acetate has a wide range of scientific research applications, including:

Mechanism of Action

Chloroguanabenz acetate exerts its effects primarily through its interaction with the α2-adrenergic receptor. By binding to this receptor, it inhibits prion formation and reduces the levels of both soluble and aggregated forms of the truncated Huntingtin derivative Htt48 . This mechanism involves the modulation of cellular pathways related to protein aggregation and degradation.

Comparison with Similar Compounds

Uniqueness of Chloroguanabenz Acetate: this compound is unique in its potent antiprion activity and its ability to reduce protein aggregation in cellular models of neurodegenerative diseases. This distinguishes it from other α2-adrenergic receptor agonists, which are primarily used for their antihypertensive effects .

Properties

Molecular Formula

C10H11Cl3N4O2

Molecular Weight

325.6 g/mol

IUPAC Name

acetic acid;2-[(Z)-(2,3,6-trichlorophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H7Cl3N4.C2H4O2/c9-5-1-2-6(10)7(11)4(5)3-14-15-8(12)13;1-2(3)4/h1-3H,(H4,12,13,15);1H3,(H,3,4)/b14-3-;

InChI Key

GKLCICRSHLCLBI-LAJPFITQSA-N

SMILES

CC(=O)O.C1=CC(=C(C(=C1Cl)C=NN=C(N)N)Cl)Cl

Isomeric SMILES

CC(=O)O.C1=CC(=C(C(=C1Cl)/C=N\N=C(N)N)Cl)Cl

Canonical SMILES

CC(=O)O.C1=CC(=C(C(=C1Cl)C=NN=C(N)N)Cl)Cl

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Chloroguanabenz acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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